2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide

Description

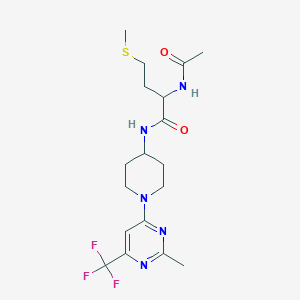

This compound is a synthetic small molecule featuring a pyrimidine core substituted with a methyl and trifluoromethyl group at positions 2 and 6, respectively. A piperidine ring is attached to the pyrimidine’s 4-position, further functionalized with an acetamido group and a methylthio-containing butanamide side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylthio moiety may influence redox interactions or receptor binding.

Properties

IUPAC Name |

2-acetamido-4-methylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)26-7-4-13(5-8-26)25-17(28)14(6-9-29-3)24-12(2)27/h10,13-14H,4-9H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBRTDKAZMNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(CCSC)NC(=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and various biological activities, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.353 g/mol . The compound features a trifluoromethyl group on a pyrimidine ring, a piperidine moiety, and an acetamido functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H20F3N5O2 |

| Molecular Weight | 359.353 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available pyrimidine derivatives. Key steps often include the formation of the piperidine ring followed by the introduction of the acetamido and methylthio groups. Specific methodologies can vary based on the desired purity and yield.

Immunosuppressive Properties

Pyrimidine-based compounds have been explored for their immunosuppressive activities. A study demonstrated that certain pyrimidine analogues could inhibit immune responses effectively in mixed lymphocyte reaction assays . This suggests that this compound may possess similar immunomodulatory properties.

Kinase Inhibition

The biological relevance of pyrimidine derivatives extends to their role as kinase inhibitors. Compounds designed around the pyrimidine scaffold have been shown to inhibit various kinases involved in cancer progression and inflammation . This highlights a potential therapeutic avenue for the compound in oncology and inflammatory diseases.

Case Studies

- Antimicrobial Screening : In a study involving various thiazole derivatives, compounds similar to this compound were screened against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Immunosuppressive Activity : A series of pyrimidine derivatives were tested for their ability to modulate immune responses in vitro. One compound exhibited an IC50 value of 4.9 µM, indicating significant immunosuppressive potential .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features Compared:

Analysis:

- Pyrimidine Core: The target compound’s 6-trifluoromethyl group distinguishes it from the 2,6-dimethylphenoxy in compounds m, n, o and the thietan-3-yloxy in compound 1. The trifluoromethyl group likely improves metabolic resistance compared to methyl or ether-linked groups .

- Sulfur Functionality: The methylthio group in the target compound may offer balanced lipophilicity compared to compound 1’s thioacetate ester, which could hydrolyze in vivo to a free thiol .

Pharmacological and ADMET Properties

Hypothetical Data Based on Structural Trends:

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.